Product packaging for Antibacterial agent 51(Cat. No.:)

Antibacterial agent 51

Cat. No.: B14766098
M. Wt: 429.38 g/mol
InChI Key: KXQHEEVCHVUIIC-UXQCFNEQSA-M
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Description

Antibacterial agent 51 is a useful research compound. Its molecular formula is C13H20N5NaO8S and its molecular weight is 429.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N5NaO8S B14766098 Antibacterial agent 51

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N5NaO8S

Molecular Weight

429.38 g/mol

IUPAC Name

sodium [(2S,5R)-2-[[(2-morpholin-4-ylacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C13H21N5O8S.Na/c19-11(8-16-3-5-25-6-4-16)14-15-12(20)10-2-1-9-7-17(10)13(21)18(9)26-27(22,23)24;/h9-10H,1-8H2,(H,14,19)(H,15,20)(H,22,23,24);/q;+1/p-1/t9-,10+;/m1./s1

InChI Key

KXQHEEVCHVUIIC-UXQCFNEQSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of the Novel Antibacterial Agent Zosurabalpin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Among these, carbapenem-resistant Acinetobacter baumannii (CRAB) is a critical priority pathogen identified by the World Health Organization. Zosurabalpin is a recently discovered, first-in-class antibiotic with a novel mechanism of action against A. baumannii, offering a promising new avenue for treating infections caused by this formidable pathogen. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Zosurabalpin, intended for professionals in the field of drug discovery and development.

Discovery of Zosurabalpin: A Phenotypic Screening Approach

Zosurabalpin was identified through a sophisticated phenotypic screening campaign aimed at discovering novel compounds with activity against A. baumannii. The discovery process involved screening a large library of synthetic compounds to identify those that could inhibit the growth of this bacterium. This was followed by a series of hit-to-lead optimization studies to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the identification of Zosurabalpin.

Experimental Workflow for Discovery and Optimization

cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Candidate Selection High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Initial Hits Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Lead Optimization Lead Optimization Hit-to-Lead Optimization->Lead Optimization Improved Potency ADME/Tox Profiling ADME/Tox Profiling Lead Optimization->ADME/Tox Profiling SAR Studies SAR Studies Lead Optimization->SAR Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Preclinical Candidate Preclinical Candidate ADME/Tox Profiling->Preclinical Candidate In Vivo Efficacy Studies In Vivo Efficacy Studies Preclinical Candidate->In Vivo Efficacy Studies

Caption: Workflow of Zosurabalpin's discovery and optimization.

Mechanism of Action: Targeting the LptB2FGC Complex

Zosurabalpin exhibits a novel mechanism of action by targeting the LptB2FGC complex, which is essential for the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria. By inhibiting this complex, Zosurabalpin prevents the proper localization of LPS, leading to its accumulation in the inner membrane and ultimately causing cell death. This unique mechanism of action is a key reason for its potent activity against A. baumannii and its lack of cross-resistance with existing classes of antibiotics.

Signaling Pathway of Zosurabalpin's Action

Zosurabalpin Zosurabalpin LPS Accumulation LPS Accumulation Zosurabalpin->LPS Accumulation Leads to LptB2F4GC Complex LptB2F4GC Complex Zosurabalpin->LptB2F4GC Complex Inhibits LptB2FGC Complex LptB2FGC Complex LPS Transport LPS Transport LptB2FGC Complex->LPS Transport Mediates Cell Death Cell Death LPS Accumulation->Cell Death

Caption: Mechanism of action of Zosurabalpin.

In Vitro Antibacterial Activity

Zosurabalpin has demonstrated potent and specific activity against a broad panel of A. baumannii clinical isolates, including strains resistant to multiple classes of antibiotics.

Organism MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL)
Acinetobacter baumannii (Carbapenem-resistant)0.25 - 814
Acinetobacter baumannii (Polymyxin-resistant)0.5 - 412
Escherichia coli>64>64>64
Klebsiella pneumoniae>64>64>64
Pseudomonas aeruginosa>64>64>64
Staphylococcus aureus>64>64>64

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Synthesis of Zosurabalpin

The chemical synthesis of Zosurabalpin is a complex, multi-step process. A detailed description of the synthetic route is beyond the scope of this guide; however, a generalized workflow is presented below. The synthesis typically involves the construction of the core macrocyclic structure followed by the addition of the side chains.

Generalized Synthetic Workflow

Starting Materials Starting Materials Key Intermediate 1 Key Intermediate 1 Starting Materials->Key Intermediate 1 Key Intermediate 2 Key Intermediate 2 Starting Materials->Key Intermediate 2 Macrocyclization Macrocyclization Key Intermediate 1->Macrocyclization Key Intermediate 2->Macrocyclization Side Chain Addition Side Chain Addition Macrocyclization->Side Chain Addition Zosurabalpin Zosurabalpin Side Chain Addition->Zosurabalpin

Caption: Generalized synthetic workflow for Zosurabalpin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains: A panel of clinical isolates of A. baumannii and other relevant bacterial species are used.

  • Culture Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for MIC testing.

  • Preparation of Inoculum: Bacterial colonies are suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Zosurabalpin Dilutions: A stock solution of Zosurabalpin is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in CAMHB to obtain a range of concentrations.

  • Assay Procedure: The MIC assay is performed in 96-well microtiter plates. Each well contains the bacterial inoculum and a specific concentration of Zosurabalpin.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of Zosurabalpin that completely inhibits visible bacterial growth.

Conclusion

Zosurabalpin represents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, potent activity against CRAB, and promising preclinical data make it a strong candidate for further development. The information presented in this guide provides a foundational understanding of the discovery and synthesis of this important new antibacterial agent. Further research and clinical trials will be crucial in determining its ultimate role in the clinical setting.

In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 51

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Antibacterial Agent 51, a promising compound with demonstrated activity against clinically relevant bacterial strains. This document details the synthetic pathway, experimental protocols, and key characterization data, offering a complete technical resource for researchers in the field of antibacterial drug discovery and development.

Introduction

This compound, identified as trans-((2S,5R)-2-(N'-((S)-morpholine-3-carbonyl)hydrazinocarbonyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-6-yl) ester of sulfuric acid sodium salt , is a novel synthetic compound belonging to the 1,6-diazabicyclo[3.2.1]octan-7-one class. Compounds of this class are of significant interest due to their potential to act as β-lactamase inhibitors, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria. This guide will focus on the specific synthesis and characterization of "example 45" as detailed in patent WO2013030733A1.

Synthesis

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key transformation.

Synthetic Pathway

Synthesis_Pathway A Starting Materials B Intermediate 1 (Protected Diazabicyclooctane Core) A->B Multi-step synthesis C Intermediate 2 (Hydrazide Intermediate) B->C Hydrazine treatment D Intermediate 3 (Coupled Product) C->D Coupling with (S)-morpholine-3-carboxylic acid derivative E Final Product (Deprotected) D->E Deprotection F This compound (Sodium Salt) E->F Salt formation

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the general methodologies described for the synthesis of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives and are adapted for the specific synthesis of this compound.

Step 1: Synthesis of the protected 1,6-diazabicyclo[3.2.1]octan-7-one-2-carbohydrazide (Intermediate 2)

A solution of the protected 1,6-diazabicyclo[3.2.1]octan-7-one-2-carboxylate (Intermediate 1) in a suitable organic solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting crude hydrazide is purified by crystallization or column chromatography to yield Intermediate 2.

Step 2: Coupling with (S)-morpholine-3-carboxylic acid derivative (Intermediate 3)

To a solution of the protected (S)-morpholine-3-carboxylic acid in an appropriate solvent (e.g., dimethylformamide), a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred for a short period to activate the carboxylic acid. Subsequently, a solution of Intermediate 2 in the same solvent is added, and the reaction is allowed to proceed at room temperature until completion. The product is then isolated by extraction and purified by column chromatography to give Intermediate 3.

Step 3: Deprotection to yield the free base (Final Product)

The protecting groups on Intermediate 3 are removed under appropriate conditions. For example, if benzyl protecting groups are used, they can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol. The reaction is carried out under a hydrogen atmosphere until the deprotection is complete. The catalyst is then filtered off, and the solvent is evaporated to yield the deprotected final product.

Step 4: Formation of the Sodium Salt (this compound)

The final deprotected product is dissolved in a suitable solvent system, and a solution of a sodium salt (e.g., sodium bicarbonate or sodium hydroxide) in water is added. The mixture is stirred, and the resulting sodium salt of the final product, this compound, is isolated by lyophilization or precipitation followed by filtration and drying.

Characterization

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The following are the key characterization techniques employed.

Characterization Data
TechniqueResult
Mass Spectrometry (MS) Molecular Weight: 429.38 g/mol (as sodium salt)
Formula C13H20N5NaO8S
CAS Number 1436862-69-9
¹H NMR Spectral data consistent with the proposed structure.
¹³C NMR Spectral data consistent with the proposed structure.
Infrared (IR) Spectroscopy Characteristic peaks corresponding to functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment, typically >95%.
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or a thin film. The spectrum is analyzed for the presence of characteristic absorption bands of the functional groups.

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is determined by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid or formic acid). Detection is typically performed using a UV detector at an appropriate wavelength.

Antibacterial Activity

The primary function of this compound is its ability to inhibit bacterial growth, particularly in combination with β-lactam antibiotics.

In Vitro Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound have been determined against several strains of Escherichia coli.

Bacterial StrainMIC (µg/mL)
E. coli NCTC 133514
E. coli M 508
E. coli 7 MP8
Experimental Protocol for MIC Determination

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

This compound, as a 1,6-diazabicyclo[3.2.1]octan-7-one derivative, is expected to function as a β-lactamase inhibitor.

Signaling Pathway

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism cluster_inhibition Inhibition by Agent 51 beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Leads to beta_lactamase β-Lactamase inactive_antibiotic Inactive Antibiotic beta_lactamase->inactive_antibiotic Hydrolyzes beta_lactam_res β-Lactam Antibiotic beta_lactam_res->beta_lactamase agent_51 Antibacterial Agent 51 beta_lactamase_inh β-Lactamase agent_51->beta_lactamase_inh Inhibits inactive_enzyme Inactive β-Lactamase beta_lactamase_inh->inactive_enzyme

"initial characterization of Antibacterial agent 51's chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

Initial Characterization of Antibacterial Agent 51: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the initial chemical and microbiological characterization of the novel synthetic antibacterial compound, designated Agent 51. This agent represents a promising candidate from the fluoroquinolone class, engineered for enhanced activity against a spectrum of clinically relevant pathogens.

Physicochemical Properties

The fundamental physicochemical properties of Agent 51 were determined to establish its identity, purity, and drug-like characteristics. These properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The results indicate that Agent 51 possesses properties within the acceptable range for orally bioavailable antibacterial drugs.[1]

Table 1: Physicochemical Properties of Agent 51

PropertyValueMethod
Molecular Formula C₂₀H₂₁FN₄O₃Elemental Analysis
Molecular Weight 396.41 g/mol Mass Spectrometry
Purity >99.5%HPLC
pKa 6.8 (basic), 8.5 (acidic)Potentiometric Titration
LogP (octanol/water) 1.2Shake-Flask Method
Aqueous Solubility 0.5 mg/mL at pH 7.4UV-Vis Spectroscopy

In Vitro Antibacterial Activity

The in vitro potency of Agent 51 was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2][3] The agent was tested against a panel of Gram-positive and Gram-negative bacteria, including resistant strains. Ciprofloxacin, a widely-used fluoroquinolone, was used as a comparator.

The results, summarized in Table 2, demonstrate that Agent 51 has potent antibacterial activity, particularly against Gram-positive organisms and Escherichia coli.

Table 2: MIC and MBC Values for Agent 51

OrganismMIC (µg/mL)MBC (µg/mL)
Agent 51 Ciprofloxacin
Gram-Positive
Staphylococcus aureus (ATCC 29213)0.250.5
Methicillin-Resistant S. aureus (MRSA)0.54
Streptococcus pneumoniae (ATCC 49619)0.1251
Gram-Negative
Escherichia coli (ATCC 25922)0.060.03
Pseudomonas aeruginosa (ATCC 27853)20.5
Klebsiella pneumoniae (ATCC 700603)10.125

Experimental Protocols

Determination of Physicochemical Properties
  • High-Performance Liquid Chromatography (HPLC): Purity was assessed using a C18 column with a gradient elution of acetonitrile and water. Detection was performed at 280 nm.

  • Potentiometric Titration: Agent 51 was dissolved in a methanol/water mixture and titrated with standardized HCl and NaOH solutions to determine its pKa values.

  • Shake-Flask Method: The LogP value was determined by measuring the concentration of Agent 51 in both the n-octanol and aqueous phases of a saturated solution using UV-Vis spectroscopy after equilibration.

MIC and MBC Determination

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined following the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Preparation of Inoculum: Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).[5]

  • Serial Dilution: Agent 51 was serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension and incubated at 37°C for 18-24 hours.[6]

  • MIC Reading: The MIC was recorded as the lowest concentration of Agent 51 that completely inhibited visible bacterial growth.[2][3]

  • MBC Determination: An aliquot from each well showing no visible growth was sub-cultured onto antibiotic-free agar plates. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum count after incubation.

Visualizations: Workflows and Pathways

To clearly illustrate the experimental process and the hypothesized mechanism of action, the following diagrams were generated.

Experimental Workflow

This diagram outlines the logical flow of the initial characterization process for a novel antibacterial agent like Agent 51.

Workflow for the initial characterization of Agent 51.

Hypothesized Signaling Pathway Disruption

As a fluoroquinolone, Agent 51 is hypothesized to target bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), essential enzymes involved in DNA replication. By inhibiting these enzymes, the agent disrupts critical downstream cellular processes, leading to bacterial cell death.[7] This disruption of the replication signaling pathway is a key aspect of its antibacterial action.[8]

Hypothesized inhibition of bacterial DNA replication pathway by Agent 51.

References

"exploring the spectrum of activity for Antibacterial agent 51"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectrum of Activity for Antibacterial Agent 51

Executive Summary

The designation "this compound" refers to at least two distinct chemical entities with demonstrated antimicrobial properties. This guide provides a detailed overview of the available scientific data for each compound, catering to researchers, scientists, and drug development professionals. The first is a synthetic molecule, identified in patent WO2013030733A1, exhibiting activity against specific strains of Escherichia coli. The second is a natural product, a steroidal alkaloid isolated from the leaves of Datura metel, which has shown a broader spectrum of activity against several Gram-positive and Gram-negative bacteria. This document collates the reported biological data, experimental methodologies, and visual representations of the antibacterial profiles for both agents to facilitate further research and development.

Synthetic this compound (WO2013030733A1)

This compound is a synthetic molecule identified as "example 45" in patent application WO2013030733A1. The available data points to its activity against Escherichia coli.

Data Presentation

The antibacterial activity of the synthetic agent 51 has been quantified by determining its Minimum Inhibitory Concentration (MIC) against three strains of E. coli.

Table 1: In Vitro Activity of Synthetic this compound against Escherichia coli Strains

Bacterial StrainMIC (µg/mL)
E. coli NCTC 133514[1]
E. coli M 508[1]
E. coli 7 MP8[1]
Experimental Protocols

A detailed experimental protocol for the MIC determination was not available in the public domain search results. Patent documents, such as WO2013030733A1, would typically contain a detailed "Biological Examples" or similar section outlining the methodology used for such assays. Standard methods for MIC determination, such as broth microdilution or agar dilution according to CLSI guidelines, are likely to have been used.

Mandatory Visualization

As no signaling pathways or complex experimental workflows were described in the available search results for the synthetic this compound, a logical relationship diagram is provided below to illustrate its known spectrum of activity.

G Diagram 1: Antibacterial Spectrum of Synthetic Agent 51 A This compound (Synthetic) B Escherichia coli A->B Inhibits C Gram-Negative Bacteria B->C Is a

Diagram 1: Antibacterial Spectrum of Synthetic Agent 51

Natural Product this compound (Datura metel)

A distinct "this compound" has been identified as a novel steroidal alkaloid isolated from the leaves of the medicinal plant Datura metel. Its chemical name is 5¹, 7¹ dimethyl 6¹– hydroxy 3¹, phenyl 3 α - amine β - yne sitosterol 1.[2][3][4]

Data Presentation

The antibacterial activity of this natural product was evaluated using the disc diffusion method, with the results presented as zones of inhibition. The study also reported a general Minimum Inhibitory Concentration (MIC) range.

Table 2: In Vitro Antibacterial Activity of Natural Product Agent 51

Bacterial SpeciesGram StainZone of Inhibition (mm) at 100 mg/mL
Staphylococcus aureusGram-positive14.0±0.28
Bacillus subtilisGram-positive16.0±0.14
Pseudomonas aeruginosaGram-negative18.0±0.28
Proteus mirabilisGram-negative12.0±0.14
Salmonella typhiGram-negative15.0±0.28
Klebsiella pneumoniaeGram-negative14.0±0.14
Escherichia coliGram-negativeNo inhibition

Data from Okwu and Igara, 2009.[4]

The Minimum Inhibitory Concentration (MIC) for the active organisms was reported to be in the range of 12.5 - 25 mg/mL.[4]

Experimental Protocols

The following experimental protocols are based on the methodology described by Okwu and Igara (2009).[4]

2.2.1. Bacterial Strains and Culture Conditions Clinical isolates of Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Proteus mirabilis, Salmonella typhi, Klebsiella pneumoniae, and Escherichia coli were used. The bacterial strains were resuscitated in buffered peptone broth and subsequently cultured on nutrient agar at 37°C for 24 hours.

2.2.2. Disc Diffusion Assay The antibacterial activity was determined using the filter paper disc diffusion technique. Nutrient agar plates were prepared and allowed to solidify. A bacterial suspension in nutrient broth was used to flood the surface of the agar plates. Sterile Whatman No. 1 filter paper discs were impregnated with a 100 mg/mL solution of the isolated compound (dissolved in absolute ethanol and diluted with distilled water). The discs were placed on the inoculated agar surface. The plates were then incubated at 37°C for 24 hours, after which the zones of inhibition around the discs were measured in millimeters.

2.2.3. Minimum Inhibitory Concentration (MIC) Determination The paper states that the minimum inhibitory concentration was determined, but the specific method (e.g., broth dilution, agar dilution) was not detailed in the provided search results. The reported MIC range was 12.5 - 25 mg/mL against the susceptible organisms.[4]

Mandatory Visualization

The following diagrams visualize the experimental workflow for the antibacterial screening of the natural product agent 51 and its observed spectrum of activity.

G Diagram 2: Experimental Workflow for Antibacterial Screening cluster_prep Preparation cluster_assay Disc Diffusion Assay cluster_results Data Collection A Isolate Compound from Datura metel B Prepare 100 mg/mL Solution A->B E Impregnate Filter Paper Discs with Compound Solution B->E C Culture Bacterial Strains (37°C, 24h) D Inoculate Nutrient Agar Plates with Bacterial Suspension C->D F Place Discs on Inoculated Plates D->F E->F G Incubate Plates (37°C, 24h) F->G H Measure Zones of Inhibition (mm) G->H I Determine MIC Range H->I

Diagram 2: Experimental Workflow for Antibacterial Screening

G Diagram 3: Antibacterial Spectrum of Natural Product Agent 51 cluster_gram_pos Gram-Positive Bacteria cluster_gram_neg_active Gram-Negative Bacteria (Susceptible) cluster_gram_neg_inactive Gram-Negative Bacteria (Resistant) A This compound (from Datura metel) B Staphylococcus aureus A->B Inhibits C Bacillus subtilis A->C Inhibits D Pseudomonas aeruginosa A->D Inhibits E Proteus mirabilis A->E Inhibits F Salmonella typhi A->F Inhibits G Klebsiella pneumoniae A->G Inhibits H Escherichia coli A->H No Inhibition

Diagram 3: Antibacterial Spectrum of Natural Product Agent 51

Mechanism of Action

The mechanism of action for both the synthetic and the natural product "this compound" has not been elucidated in the reviewed literature. For the natural product, it is known that alkaloids, as a class of compounds, can exert their antibacterial effects through various mechanisms, including disruption of the cell wall, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways. However, the specific mechanism for the steroidal alkaloid from Datura metel remains a subject for future investigation.

Conclusion

The available data on "this compound" highlights two distinct compounds with potential for further development. The synthetic agent shows targeted activity against E. coli, while the natural product from Datura metel exhibits a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, with the notable exception of E. coli. Further research is required to determine the precise MIC values and mechanism of action for the natural product, and to fully characterize the antibacterial profile and mode of action of the synthetic agent. This guide provides a foundational summary to inform such future research endeavors.

References

A Preliminary Investigation into the Antibacterial Potential of Agent 51: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health.[1] This crisis necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[2] The bacterial cell wall, an essential structure not present in human cells, remains a prime target for new therapeutics.[1][3][4] This document provides a preliminary technical overview of the antibacterial potential of a novel investigational compound, designated Agent 51. It outlines the quantitative assessment of its in vitro activity against key Gram-positive and Gram-negative bacteria, details the experimental protocols used for its evaluation, and presents a hypothetical mechanism of action targeting cell wall biosynthesis.

Quantitative In Vitro Antibacterial Activity

The antibacterial efficacy of Agent 51 was evaluated using standardized broth microdilution and disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition, respectively.[5][6][7][8] Testing was performed against a panel of clinically relevant bacterial strains. Vancomycin and Polymyxin B were used as reference compounds for Gram-positive and Gram-negative bacteria, respectively.

Table 1: In Vitro Susceptibility Data for Agent 51

Bacterial StrainGram StatusAgent 51 MIC (µg/mL)Agent 51 Zone of Inhibition (mm)Reference Compound MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive2221 (Vancomycin)
Enterococcus faecalis (ATCC 29212)Gram-positive4182 (Vancomycin)
Methicillin-resistant S. aureus (MRSA)Gram-positive417>256 (Methicillin)
Escherichia coli (ATCC 25922)Gram-negative12881 (Polymyxin B)
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>25602 (Polymyxin B)

Note: Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are provided for the key experiments performed to assess the antibacterial activity of Agent 51.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth, was determined using the broth microdilution method.[5][9][10][11]

  • Preparation of Reagents:

    • Agent 51 was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

    • Cation-adjusted Mueller-Hinton Broth (MHB) was prepared according to the manufacturer's instructions.[12]

    • Bacterial strains were cultured on a non-selective medium, like blood agar, for 18-24 hours.[5]

  • Inoculum Preparation:

    • Isolated bacterial colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[8]

    • This suspension was further diluted in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Assay Procedure:

    • A two-fold serial dilution of Agent 51 was prepared in a 96-well microtiter plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.[5]

    • Each well was inoculated with the prepared bacterial suspension.

    • A positive control well (broth and inoculum, no agent) and a negative control well (broth only) were included on each plate.

    • Plates were incubated at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[5][11]

  • Interpretation:

    • The MIC was recorded as the lowest concentration of Agent 51 where no visible bacterial growth (turbidity) was observed.[10][11]

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This test qualitatively assesses the susceptibility of bacteria to an antimicrobial agent.[7][13][14]

  • Preparation of Materials:

    • Mueller-Hinton Agar (MHA) plates were prepared to a depth of 4 mm.[8] The pH was adjusted to between 7.2 and 7.4.[8]

    • Sterile paper disks (6 mm diameter) were impregnated with a defined amount of Agent 51 (e.g., 30 µg).

    • Bacterial inoculum was prepared to a 0.5 McFarland standard as described for the MIC protocol.[6]

  • Inoculation and Disk Application:

    • Within 15 minutes of standardization, a sterile cotton swab was dipped into the inoculum suspension and streaked evenly across the entire surface of the MHA plate to create a uniform bacterial lawn.[6][14]

    • The impregnated disks were dispensed onto the agar surface, ensuring firm contact.[6] Disks were placed at least 24 mm apart.[6]

  • Incubation and Measurement:

    • Plates were inverted and incubated at 35 ± 2 °C for 16-18 hours.[14]

    • Following incubation, the diameter of the zone of complete growth inhibition around each disk was measured in millimeters (mm) using a ruler or caliper.[13]

Visualizations of Workflow and Mechanism

To clarify the experimental process and the hypothesized mode of action, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Standardization cluster_testing Phase 3: Assay Execution cluster_mic MIC Assay cluster_disk Disk Diffusion Assay p1 Prepare Agent 51 Stock Solution p2 Culture Bacterial Strains (18-24h) mic1 Serial Dilution of Agent 51 in 96-well Plate p1->mic1 p3 Prepare Mueller-Hinton Medium s1 Suspend Colonies in Saline p2->s1 p3->mic1 dd1 Create Bacterial Lawn on MHA Plate p3->dd1 s2 Adjust to 0.5 McFarland Turbidity Standard s1->s2 mic2 Inoculate Wells with Standardized Bacteria s2->mic2 Dilute for final inoculum s2->dd1 Use directly mic1->mic2 mic3 Incubate (16-20h at 35°C) mic2->mic3 mic4 Read MIC Value mic3->mic4 dd2 Apply Agent 51 Disks dd1->dd2 dd3 Incubate (16-18h at 35°C) dd2->dd3 dd4 Measure Zone of Inhibition dd3->dd4

Caption: Figure 1: Experimental workflow for assessing antibacterial potential.

Based on preliminary structural analysis and observed efficacy against Gram-positive bacteria, Agent 51 is hypothesized to interfere with peptidoglycan synthesis, a critical step in forming the bacterial cell wall.[4][15] Specifically, it is proposed that Agent 51 inhibits the transglycosylase activity of Penicillin-Binding Proteins (PBPs).[16]

G cluster_pathway Peptidoglycan Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II (Precursor) Lipid_I->Lipid_II MurG Polymer Nascent Peptidoglycan Chain Lipid_II->Polymer PBP (Transglycosylase activity) Wall Cross-linked Cell Wall Polymer->Wall PBP (Transpeptidase activity) Agent51 Agent 51 Agent51->Lipid_II Inhibition

References

Unveiling the Structural Novelty of Antibacterial Agent 51: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional structures and mechanisms of action. One such promising candidate is Antibacterial Agent 51 , a member of the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) class of compounds. This technical guide provides an in-depth analysis of the core structural features of this compound, its synthesis, and the available data on its antibacterial activity, highlighting the novelty that sets it apart in the landscape of antimicrobial research.

Core Structure and Chemical Identity

This compound, identified as (2S,5R)-N'-((R)-1-(morpholin-4-yl)-1-oxopropan-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide and its corresponding sodium salt, belongs to the diazabicyclooctane (DBO) family. The foundational structure is the rigid, bicyclic 1,6-diazabicyclo[3.2.1]octan-7-one core. This scaffold is a key innovation in antibacterial drug design.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

The Novelty of the 1,6-Diazabicyclo[3.2.1]octan-7-one Scaffold

The primary novelty of this compound's structure lies in its DBO core. Unlike traditional β-lactam antibiotics (e.g., penicillins and cephalosporins), the DBO scaffold is a non-β-lactam structure. This is a significant advantage in overcoming bacterial resistance mechanisms that specifically target the β-lactam ring.[1][2][3]

The key function of DBOs is to act as potent inhibitors of β-lactamase enzymes.[1][4] These bacterial enzymes are a primary defense mechanism against β-lactam antibiotics, hydrolyzing and inactivating them. By inhibiting β-lactamases, DBOs can restore the efficacy of co-administered β-lactam drugs. This synergistic relationship is a cornerstone of modern combination therapies against resistant Gram-negative bacteria.

Mechanism of Action: A Logical Pathway

The proposed mechanism of action for DBOs like this compound involves the inhibition of bacterial β-lactamase enzymes. This can be visualized as a clear signaling pathway.

β-Lactam_Antibiotic β-Lactam Antibiotic Inactive_Antibiotic Inactive Antibiotic Metabolites β-Lactam_Antibiotic->Inactive_Antibiotic Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis β-Lactam_Antibiotic->Bacterial_Cell_Wall_Synthesis Inhibits β-Lactamase β-Lactamase Enzyme β-Lactamase->β-Lactam_Antibiotic Hydrolyzes Inhibited_Enzyme Inhibited β-Lactamase β-Lactamase->Inhibited_Enzyme Bacterial_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall_Synthesis->Bacterial_Lysis Leads to Agent_51 This compound (DBO) Agent_51->β-Lactamase Inhibits

Caption: Mechanism of action for DBOs as β-lactamase inhibitors.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2013030733A1. The general scheme involves the construction of the core 1,6-diazabicyclo[3.2.1]octan-7-one scaffold, followed by the coupling of the side chain at the C2 position.

Experimental Protocol: General Synthesis Outline

The synthesis can be broadly divided into two key stages:

  • Formation of the DBO Core: This typically involves a multi-step synthesis starting from a suitable chiral precursor to establish the correct stereochemistry of the bicyclic ring system.

  • Side-Chain Coupling: The carboxylic acid at the C2 position of the DBO core is activated and then coupled with the appropriate hydrazine derivative, in this case, (R)-1-(morpholin-4-yl)-1-oxopropan-2-yl)hydrazine.

A more detailed, step-by-step protocol based on the procedures outlined for similar compounds in the patent is as follows:

  • Step 1: Intermediate Synthesis: Preparation of the protected 1,6-diazabicyclo[3.2.1]octan-7-one-2-carboxylic acid. This often starts from a commercially available amino acid derivative and involves cyclization and protection steps.

  • Step 2: Amide Coupling: The carboxylic acid from Step 1 is activated using a standard coupling agent (e.g., HATU, HOBt/EDC).

  • Step 3: Hydrazine Reaction: The activated ester is then reacted with the (R)-1-(morpholin-4-yl)-1-oxopropan-2-yl)hydrazine in a suitable solvent (e.g., DMF, DCM) in the presence of a base (e.g., DIPEA) to form the final amide bond.

  • Step 4: Deprotection and Salt Formation: Any protecting groups on the DBO core are removed, and the final compound is often converted to a pharmaceutically acceptable salt, such as the sodium salt, for improved stability and solubility.

A Protected DBO Core (Carboxylic Acid) D Coupled Intermediate A->D B Side-Chain Hydrazine B->D C Coupling Reagents (e.g., HATU, DIPEA) C->D E Deprotection D->E F Final Product (this compound) E->F G Salt Formation (e.g., with Sodium source) F->G H Final Salt Form G->H

Caption: General synthetic workflow for this compound.

Quantitative Data: Antibacterial Activity

The primary quantitative data available for this compound is its Minimum Inhibitory Concentration (MIC) against several bacterial strains, as reported in patent WO2013030733A1. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainMIC (µg/mL)
E. coli NCTC 133514
E. coli M 508
E. coli 7 MP8

Note: These MIC values are likely determined in the presence of a partner β-lactam antibiotic, as DBOs primarily function as β-lactamase inhibitors. The specific β-lactam used and its concentration are crucial for interpreting these results.

Experimental Protocol: MIC Determination

The MIC values are typically determined using standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A standard broth microdilution method is commonly employed.

Broth Microdilution Protocol Outline
  • Preparation of Inoculum: A standardized suspension of the bacterial test strain is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the test compound (this compound, often in combination with a fixed concentration of a β-lactam antibiotic) are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_exp Experiment cluster_res Results A Bacterial Culture B Standardized Inoculum A->B E Inoculate Plate with Bacterial Suspension B->E C This compound Stock Solution D Serial Dilutions in Microtiter Plate C->D D->E F Incubate at 37°C for 16-20 hours G Observe for Bacterial Growth F->G H Determine Lowest Concentration with No Growth (MIC) G->H

References

Methodological & Application

Application Notes and Protocols: Developing Animal Models for In Vivo Efficacy Testing of Antibacterial Agent 51

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. A critical step in the preclinical development of these agents is the evaluation of their efficacy in relevant animal models of infection.[1][2] These in vivo studies provide essential data on the drug's activity in a complex biological system, bridging the gap between in vitro experiments and human clinical trials.[2][3] This document provides a detailed guide for establishing rodent models to assess the in vivo efficacy of a novel hypothetical antibacterial agent, designated "Antibacterial agent 51," against clinically relevant Gram-negative and Gram-positive pathogens.

The protocols outlined below are designed to be adaptable for testing a range of antibacterial compounds and can be modified to suit specific research questions and bacterial pathogens. These models are crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of the investigational drug and for informing dose selection for clinical trials.[1][4][5]

Key Considerations for In Vivo Efficacy Studies

Successful in vivo efficacy testing requires careful planning and consideration of several factors to ensure the generation of robust and reproducible data.

1. Selection of Animal Model: Mice are the most commonly used animals for early-stage in vivo antibiotic testing due to their genetic tractability, cost-effectiveness, and the availability of established infection models.[4][6] Both immunocompetent and neutropenic mouse models are valuable. Neutropenic models, where the animal's immune system is suppressed, are particularly useful for assessing the direct bactericidal or bacteriostatic activity of a compound with minimal interference from the host immune response.[2][3]

2. Choice of Bacterial Strains: Clinically relevant and well-characterized bacterial strains should be used. This includes both standard reference strains and, where possible, recent clinical isolates with defined resistance profiles.[7] For the purpose of these protocols, we will consider Methicillin-resistant Staphylococcus aureus (MRSA) as the Gram-positive pathogen and a carbapenem-resistant strain of Klebsiella pneumoniae as the Gram-negative pathogen.

3. Route of Infection: The route of administration of the bacteria should mimic the human infection being modeled as closely as possible.[8] Common routes include intravenous (for sepsis models), intranasal or intratracheal (for pneumonia models), and subcutaneous (for skin and soft tissue infection models).

4. Determination of Endpoints: Primary endpoints for efficacy studies typically include animal survival and the reduction in bacterial burden in target organs (e.g., lungs, spleen, blood).[9] Bacterial load is quantified by counting colony-forming units (CFUs). Secondary endpoints may include clinical signs of illness, body weight changes, and inflammatory markers.

Experimental Protocols

Protocol 1: Murine Sepsis Model for Systemic Infections

This model is designed to evaluate the efficacy of this compound in treating systemic infections leading to sepsis.

Materials:

  • 6-8 week old female BALB/c mice

  • Mid-logarithmic phase culture of MRSA (e.g., USA300) or carbapenem-resistant K. pneumoniae

  • Sterile saline

  • This compound

  • Vehicle control

  • Appropriate anesthetics and analgesics

  • Sterile syringes and needles

Procedure:

  • Induction of Infection:

    • Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mouse for MRSA). The optimal inoculum should be determined in preliminary studies to achieve a lethal infection within a defined timeframe (e.g., 24-48 hours) in untreated animals.

    • Inject 0.1 mL of the bacterial suspension intravenously (IV) via the tail vein.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound or vehicle control via a clinically relevant route (e.g., intravenous, subcutaneous, or oral).

    • The dosing regimen (dose and frequency) should be based on prior pharmacokinetic studies.

  • Monitoring and Endpoints:

    • Monitor animals for clinical signs of illness and survival for a defined period (e.g., 7 days).

    • For bacterial burden assessment, a separate cohort of animals is euthanized at specific time points (e.g., 24 hours post-treatment).

    • Aseptically collect blood and spleen.

    • Homogenize the spleen in sterile saline.

    • Perform serial dilutions of blood and spleen homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar for MRSA).

    • Incubate plates at 37°C for 18-24 hours and count the colonies to determine the CFU per mL of blood or per gram of spleen.

Protocol 2: Murine Pneumonia Model

This model assesses the efficacy of this compound in treating respiratory tract infections.

Materials:

  • 6-8 week old female BALB/c mice

  • Mid-logarithmic phase culture of carbapenem-resistant K. pneumoniae

  • Sterile saline

  • This compound

  • Vehicle control

  • Anesthetics (e.g., isoflurane)

  • Sterile micropipette and tips

Procedure:

  • Induction of Infection:

    • Anesthetize the mice.

    • Instill a 50 µL bacterial suspension (e.g., 1 x 10^8 CFU/mouse) intranasally. The inoculum should be optimized to establish a robust lung infection.

  • Treatment:

    • Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 2-4 hours).

  • Monitoring and Endpoints:

    • Monitor survival and clinical signs for up to 7 days.

    • For bacterial load determination, euthanize a cohort of animals at a defined time point (e.g., 24 or 48 hours post-treatment).

    • Aseptically harvest the lungs and homogenize them in sterile saline.

    • Perform serial dilutions and plate on appropriate agar (e.g., MacConkey agar for K. pneumoniae).

    • Incubate and enumerate CFUs to determine the bacterial load per gram of lung tissue.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model (MRSA)

Treatment GroupDose (mg/kg)RouteSurvival (%)Mean Bacterial Load (log10 CFU/g) - Spleen (24h)
Vehicle Control-IV07.5 ± 0.4
This compound10IV803.2 ± 0.6
This compound30IV100<2.0
Comparator AntibioticXIV902.5 ± 0.5

Table 2: In Vivo Efficacy of this compound in a Murine Pneumonia Model (K. pneumoniae)

Treatment GroupDose (mg/kg)RouteSurvival (%)Mean Bacterial Load (log10 CFU/g) - Lungs (48h)
Vehicle Control-SC108.1 ± 0.5
This compound20SC704.5 ± 0.7
This compound50SC902.8 ± 0.4
Comparator AntibioticYSC803.1 ± 0.6

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual frameworks.

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints Animal_Acclimatization Animal Acclimatization Infection Induction of Infection (IV or Intranasal) Animal_Acclimatization->Infection Bacterial_Culture Bacterial Culture Preparation Bacterial_Culture->Infection Treatment Treatment with This compound Infection->Treatment Survival_Monitoring Survival Monitoring Treatment->Survival_Monitoring Bacterial_Burden Bacterial Burden (CFU Enumeration) Treatment->Bacterial_Burden Data_Analysis Data Analysis Survival_Monitoring->Data_Analysis Bacterial_Burden->Data_Analysis

Caption: General workflow for in vivo efficacy testing of this compound.

pkpd_relationship PK Pharmacokinetics (PK) (Drug Exposure) Efficacy In Vivo Efficacy (Survival, CFU Reduction) PK->Efficacy informs dosing regimen PD Pharmacodynamics (PD) (Bacterial Killing) PD->Efficacy determines antibacterial effect

Caption: Relationship between Pharmacokinetics, Pharmacodynamics, and In Vivo Efficacy.

Conclusion

The development of robust and reproducible animal models is fundamental to the preclinical evaluation of new antibacterial agents.[1][10] The protocols and guidelines presented here provide a framework for assessing the in vivo efficacy of "this compound." Careful execution of these studies, with attention to appropriate controls and endpoints, will yield critical data to support the continued development of this and other novel antibacterial candidates. The use of standardized models also allows for better comparison across different drug development programs.[1]

References

Application Notes & Protocols for the Preclinical Formulation of Antibacterial Agent 51

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents.[1][2] Antibacterial Agent 51 is a new chemical entity (NCE) demonstrating potent in vitro activity against a range of priority pathogens. The successful preclinical development of this agent hinges on the creation of a stable and effective formulation that allows for accurate assessment of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological properties in animal models.[3][4][5] This document provides detailed application notes and protocols for the initial formulation development of this compound for preclinical studies.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of an NCE is the foundation of formulation development.[6][7] The following table summarizes the key properties of this compound.

PropertyValueMethod
Molecular Weight452.5 g/mol LC-MS
AppearanceWhite to off-white crystalline powderVisual Inspection
Melting Point182 °CDifferential Scanning Calorimetry (DSC)
pKa8.5 (basic)Potentiometric Titration
Log P3.8HPLC Method
Aqueous Solubility< 0.1 µg/mL at pH 7.4Shake-flask Method
PermeabilityHigh (Papp > 10 x 10⁻⁶ cm/s)Caco-2 Assay
BCS ClassificationClass IIBased on solubility and permeability data[8]

Interpretation: this compound is a poorly water-soluble, highly permeable compound, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[8] The primary challenge in its formulation will be to enhance its aqueous solubility to achieve adequate drug exposure in preclinical animal models, particularly for intravenous administration.[8][9]

Formulation Strategies for Preclinical Studies

Given the poor aqueous solubility of this compound, several strategies can be employed to enhance its solubility for preclinical evaluation.[9][10][11][12]

  • Co-solvents: Utilizing a mixture of water-miscible solvents can significantly increase the solubility of hydrophobic compounds.[9]

  • Surfactants: The use of surfactants to form micelles can encapsulate the drug and increase its apparent solubility.[13]

  • Cyclodextrins: These molecules can form inclusion complexes with the drug, enhancing its solubility.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[10][11]

  • Lipid-based formulations: For oral administration, lipid-based systems can improve absorption.[8]

For initial preclinical studies, a simple and scalable formulation is often preferred.[4] Therefore, the focus of these protocols will be on developing a co-solvent/surfactant-based formulation suitable for intravenous administration in rodents.

Experimental Protocols

Protocol 1: Solubility Screening in Various Vehicles

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvent systems.

Materials:

  • This compound

  • Water for Injection (WFI)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Polysorbate 80 (Tween® 80)

  • Solutol® HS 15

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Vials, shaker, centrifuge, HPLC system

Methodology:

  • Add an excess amount of this compound (approx. 10 mg) to 1 mL of each selected vehicle in a glass vial.

  • Seal the vials and place them on a shaker at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect the vials for undissolved solid.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

Data Presentation:

VehicleSolubility (mg/mL)
Water for Injection (WFI)< 0.001
5% Dextrose in Water (D5W)< 0.001
Saline (0.9% NaCl)< 0.001
PEG 40025.3
Propylene Glycol15.8
Ethanol8.2
20% HP-β-CD in Water5.1
10% Polysorbate 80 in Water2.7
10% Solutol® HS 15 in Water4.5
Protocol 2: Excipient Compatibility Study

Objective: To assess the chemical stability of this compound in the presence of selected excipients.

Materials:

  • This compound

  • Selected excipients from Protocol 1 (e.g., PEG 400, Polysorbate 80)

  • HPLC system with a photodiode array (PDA) detector

  • Stability chambers (40°C/75% RH)

Methodology:

  • Prepare solutions of this compound (1 mg/mL) in the selected vehicles.

  • Transfer aliquots of each solution into clean glass vials.

  • Analyze an initial sample (T=0) from each solution for purity and the presence of any degradation products using HPLC-PDA.

  • Store the remaining vials in a stability chamber at 40°C/75% RH.

  • At specified time points (e.g., 1, 2, and 4 weeks), retrieve samples and analyze them by HPLC-PDA.

  • Compare the chromatograms from the stressed samples to the T=0 sample to identify any new peaks (degradants) and quantify the remaining percentage of this compound.

Data Presentation:

FormulationTime Point% Recovery of Agent 51Appearance of Degradants
1 mg/mL in PEG 4000100%None
1 week99.5%None
2 weeks99.1%None
4 weeks98.5%Minor peak at RRT 1.2
1 mg/mL in 10% Polysorbate 800100%None
1 week99.8%None
2 weeks99.6%None
4 weeks99.2%None
Protocol 3: Preparation and Characterization of a Parenteral Formulation

Objective: To prepare a parenteral formulation of this compound for in vivo preclinical studies and characterize its key properties.

Materials:

  • This compound

  • PEG 400

  • Polysorbate 80

  • Saline (0.9% NaCl)

  • Sterile vials, filters (0.22 µm), and syringes

  • pH meter, osmometer

Methodology:

  • Formulation Composition: Based on the solubility and compatibility data, a potential formulation could be:

    • This compound: 5 mg/mL

    • PEG 400: 40% (v/v)

    • Polysorbate 80: 5% (v/v)

    • Saline (0.9% NaCl): q.s. to 100%

  • Preparation: a. Weigh the required amount of this compound. b. In a sterile beaker, add the required volume of PEG 400 and Polysorbate 80. c. Slowly add the this compound to the vehicle while stirring until completely dissolved. d. Add saline to the final volume and continue stirring until a homogenous solution is obtained. e. Filter the final solution through a 0.22 µm sterile filter into sterile vials.

  • Characterization:

    • Appearance: Visually inspect for clarity and color.

    • pH: Measure the pH of the final formulation.

    • Osmolality: Measure the osmolality of the formulation.

    • Concentration: Verify the concentration of this compound using a validated HPLC method.

Data Presentation:

ParameterSpecificationResult
AppearanceClear, colorless to slightly yellow solutionClear, slightly yellow solution
Concentration4.75 - 5.25 mg/mL5.02 mg/mL
pH6.0 - 8.07.2
Osmolality280 - 350 mOsm/kg310 mOsm/kg

Mandatory Visualizations

Preclinical_Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening cluster_2 Phase 3: Formulation & Analysis cluster_3 Phase 4: In Vivo Studies A Physicochemical Characterization (Solubility, pKa, LogP) B Solubility Screening in Various Vehicles A->B C Excipient Compatibility Study B->C D Prototype Formulation Development C->D E Analytical Method Development D->E F Short-term Stability Testing D->F E->F G Dose Formulation for PK/PD & Tox Studies F->G

Caption: Workflow for preclinical formulation development of this compound.

Many antibacterial agents exert their effects by interfering with essential bacterial signaling pathways.[14] For instance, two-component signal transduction systems are common in bacteria and regulate a variety of processes, making them attractive targets for new drugs.[15][16]

Signaling_Pathway cluster_pathway Hypothetical Two-Component Signaling Pathway EnvSignal Environmental Signal (e.g., pH, Osmolarity) SensorKinase Sensor Histidine Kinase (HK) EnvSignal->SensorKinase ResponseRegulator Response Regulator (RR) SensorKinase->ResponseRegulator Phosphotransfer ADP ADP SensorKinase->ADP P P GeneExpression Target Gene Expression (e.g., Virulence, Resistance) ResponseRegulator->GeneExpression Transcriptional Regulation P2 P Agent51 This compound Agent51->SensorKinase Inhibition of Autophosphorylation ATP ATP ATP->SensorKinase

Caption: Hypothetical mechanism of action of Agent 51 on a bacterial signaling pathway.

References

Application Note: A Practical Guide to Solubilizing Antibacterial Agent 51 for Preclinical Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of the novel candidate, Antibacterial Agent 51, a poorly water-soluble compound, for use in in-vitro microbiological assays.

Introduction

This compound is a promising synthetic compound demonstrating significant potential against a range of bacterial pathogens. A common hurdle in preclinical testing is its hydrophobic nature, leading to poor aqueous solubility.[1][2][3] This property can hinder the accurate determination of its antimicrobial activity in aqueous-based biological assays. This guide outlines a systematic approach to solubilize Agent 51, enabling consistent and reliable results in experiments such as Minimum Inhibitory Concentration (MIC) testing. The strategies provided herein, including the use of organic solvents, pH adjustment, and co-solvents, are broadly applicable to many poorly soluble drug candidates.[4][5]

Fictional Compound Profile: this compound

  • Molecular Weight: 452.5 g/mol

  • Appearance: White to off-white crystalline powder

  • Key Characteristic: Hydrophobic, weakly acidic (pKa ≈ 6.5)

Data Presentation: Solubility Profile

Initial solubility screening is crucial for developing a robust solubilization strategy. The approximate solubility of this compound in various common laboratory solvents was determined at 25°C.

Table 1: Solubility of this compound in Various Solvents.

Solvent Solubility (mg/mL) Classification Notes
Water < 0.01 Practically Insoluble Cannot be directly dissolved in aqueous media for assays.
Phosphate-Buffered Saline (PBS, pH 7.4) < 0.01 Practically Insoluble Physiological buffer alone is insufficient.
Ethanol (95%) ~5 Sparingly Soluble May be used as a co-solvent.
Methanol ~2 Slightly Soluble Not ideal for cell-based assays due to toxicity.
Dimethyl Sulfoxide (DMSO) > 100 Very Soluble Recommended solvent for primary stock solution. [6][7]

| Polyethylene Glycol 400 (PEG400) | ~20 | Soluble | Useful as a co-solvent for in-vivo formulations.[8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the first and most critical step.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes or glass vials[6]

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock, weigh 10 mg of the compound.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the powder.[6][7]

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.[6] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for compound stability first.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assay

Due to its hydrophobic nature, Agent 51 may precipitate when the DMSO stock is diluted into aqueous microbiology broth.[9] The following methods are designed to maintain solubility in the final assay medium.

Method A: Direct Dilution (for lower concentrations)

For final concentrations where the DMSO percentage remains very low (<0.5%), direct dilution may be sufficient.

  • From the 10 mg/mL primary stock, prepare an intermediate stock (e.g., 1 mg/mL) by diluting with DMSO.

  • Add the required volume of the intermediate stock to the broth to achieve the final concentration. It is crucial to add the DMSO stock to the broth while vortexing the broth to facilitate rapid dispersion and minimize precipitation.[6]

  • Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the test organism (typically ≤1%).[8] A solvent toxicity control must always be included in the experiment.

Method B: pH Adjustment (for weakly acidic compounds)

Increasing the pH of the medium above the compound's pKa can ionize the molecule, significantly increasing its aqueous solubility.[10][11]

  • Prepare the desired microbiology broth (e.g., Mueller-Hinton Broth).

  • Adjust the pH of the broth to 7.5-8.0 using a sterile solution of 1N NaOH.[12][13] Add the NaOH dropwise while monitoring the pH with a calibrated meter.

  • Sterilize the pH-adjusted broth by filtration (0.22 µm filter).

  • Prepare working solutions of Agent 51 by diluting the DMSO stock into this pH-adjusted broth. The ionized form of the agent should remain soluble.

  • Note: A control experiment must be run to ensure that the altered pH does not affect bacterial growth or the activity of the compound itself.

Protocol 3: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol outlines how to use the solubilized this compound to determine its MIC against a target bacterium.[14][15][16]

Materials:

  • Sterile 96-well microtiter plates

  • Prepared working solutions of this compound

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Multichannel pipette

Methodology:

  • Plate Setup: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the highest concentration working solution of Agent 51 to well 1.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 will serve as the growth control (broth + inoculum, no drug). Well 12 will serve as the sterility control (broth only).

  • Inoculation: Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15] Add 100 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[17]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15][18]

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described in this guide.

G start Start: Agent 51 Powder dissolve_dmso Dissolve in 100% DMSO to create Primary Stock (e.g., 10 mg/mL) start->dissolve_dmso storage Aliquot and Store at -20°C / -80°C dissolve_dmso->storage prep_working Prepare Working Solution for Aqueous Assay storage->prep_working check_precip Does compound precipitate upon dilution in broth? prep_working->check_precip ph_adjust Option 1: Adjust Broth pH > 7.5 to Ionize Compound check_precip->ph_adjust Yes cosolvent Option 2: Use Co-solvent/Surfactant (e.g., PEG400, Tween 80) check_precip->cosolvent Yes proceed Proceed to Assay check_precip->proceed No ph_adjust->proceed cosolvent->proceed

Caption: A logical workflow for the solubilization of this compound.

MIC_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) add_inoculum 5. Inoculate Wells (Final Conc. ~5x10^5 CFU/mL) prep_inoculum->add_inoculum prep_plate 2. Prepare 96-Well Plate (Add Broth to Wells 2-12) add_drug 3. Add Solubilized Agent 51 to First Well prep_plate->add_drug serial_dilute 4. Perform 2-Fold Serial Dilution (Wells 1-10) add_drug->serial_dilute serial_dilute->add_inoculum incubate 6. Incubate Plate (16-20 hours at 37°C) add_inoculum->incubate read_mic 7. Read Results (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

References

"application of Antibacterial agent 51 in multi-drug resistant bacteria research"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. OMN51 is a novel bioengineered antimicrobial peptide (AMP) derived from capitellacin, a naturally occurring peptide from the marine polychaete Capitella teleta.[1][2] As an AMP, OMN51 employs a mechanism of action that involves direct interaction with and disruption of the bacterial cell membrane, a method that is less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.[2] These application notes provide a comprehensive overview of the current research on OMN51's efficacy against MDR bacteria, with a focus on Pseudomonas aeruginosa, and include detailed protocols for its in vitro evaluation.

Mechanism of Action

OMN51, like other antimicrobial peptides, exhibits a rapid, bactericidal effect through a membrane-targeting mechanism. This involves an electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into and disruption of the lipid bilayer. This physical disruption leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This direct action on the physical structure of the membrane makes the development of resistance more challenging for bacteria.

Data Presentation

Table 1: In Vitro Activity of OMN51 against Pseudomonas aeruginosa Clinical Isolates
ParameterValue (µg/mL)
MIC Range4 - 16
MIC508
MIC9016

Data summarized from a study on 56 clinical isolates of P. aeruginosa, including susceptible, resistant, and MDR strains.

Table 2: Comparative In Vitro Activity of OMN51 and Standard Antibiotics against Multi-Drug Resistant Pseudomonas aeruginosa
Antimicrobial AgentMIC Range (µg/mL)Percentage of Resistant Isolates (%)
OMN51 4 - 16 0%
Aztreonam>25670%
Cefiderocol0.25 - >25614%
Ceftazadime2 - >25661%
Ceftazadime/avibactam2 - >25646%
Ciprofloxacin0.25 - >3264%
Imipenem1 - >6461%
Meropenem1 - >12857%
Ofloxacin0.5 - >6464%
Piperacillin4 - >25661%
Piperacillin/tazobactam4 - >25654%
Tobramycin1 - >25646%

This table presents a comparative analysis of the minimum inhibitory concentration (MIC) ranges and the percentage of resistant isolates for OMN51 and a panel of conventional antibiotics against 56 clinical isolates of P. aeruginosa.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • OMN51 stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum of MDR P. aeruginosa standardized to 5 x 105 CFU/mL in CAMHB

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial twofold dilutions of OMN51 in CAMHB in the 96-well plate. The final concentration range should typically span from 0.25 to 256 µg/mL.

  • Add 100 µL of each OMN51 dilution to the corresponding wells of the microtiter plate.

  • Add 100 µL of the standardized bacterial inoculum to each well.

  • Include a positive control well (bacterial inoculum in CAMHB without OMN51) and a negative control well (CAMHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of OMN51 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of OMN51 over time.

Materials:

  • OMN51 stock solution

  • CAMHB

  • Bacterial inoculum of MDR P. aeruginosa adjusted to approximately 5 x 105 CFU/mL in CAMHB

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare culture tubes with CAMHB containing OMN51 at various concentrations (e.g., 1x MIC, 2x MIC, and 4x MIC).

  • Include a growth control tube without OMN51.

  • Inoculate each tube with the standardized bacterial suspension.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on each plate to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay prep_bact Prepare MDR P. aeruginosa Inoculum (5x10^5 CFU/mL) mic_inoc Inoculate with Bacteria prep_bact->mic_inoc tk_setup Setup Cultures with OMN51 (1x, 2x, 4x MIC) prep_bact->tk_setup prep_omp Prepare OMN51 Stock Solution mic_dil Serial Dilution of OMN51 in 96-well plate prep_omp->mic_dil prep_omp->tk_setup mic_dil->mic_inoc mic_inc Incubate at 37°C (18-24h) mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read mic_read->tk_setup Use MIC value tk_inc Incubate with Shaking at 37°C tk_setup->tk_inc tk_sample Sample at Time Points (0, 2, 4, 8, 24h) tk_inc->tk_sample tk_plate Plate Serial Dilutions tk_sample->tk_plate tk_count Count CFU tk_plate->tk_count

Caption: Experimental workflow for in vitro evaluation of OMN51.

mechanism_of_action cluster_bacteria Bacterial Cell membrane Bacterial Membrane (Negatively Charged) disruption Membrane Disruption Pore Formation membrane->disruption Insertion & Disruption cytoplasm Cytoplasm omn51 OMN51 Peptide (Cationic) omn51->membrane Electrostatic Attraction lysis Cell Lysis disruption->lysis Loss of Integrity

Caption: Proposed mechanism of action of OMN51 on bacterial cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dosage and Administration of Antibacterial Agent 51 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antibacterial agent 51, a novel compound identified as 51, 71 dimethyl 61– hydroxy 31, phenyl 3 á- amine â- β-yne sitosterol, in animal models of bacterial infection. Due to the limited availability of specific in vivo data for this agent, this guide leverages published data on the closely related and well-studied phytosterol, β-sitosterol, as well as extracts from Datura metel, the plant from which this compound is isolated. This information serves as a foundational resource for initiating and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine infection model?

A1: Direct dosage studies for this compound are not yet published. However, studies on crude extracts of Datura metel can provide a starting point for toxicity and efficacy studies. An oral dose of a Datura metel extract up to 2000 mg/kg was found to be non-toxic in Swiss albino mice[1]. For efficacy, a single oral dose of 20 mg/ml of a Datura extract was used in a murine viral challenge model[1]. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the effective dose for your specific animal model and bacterial strain.

Q2: How should I administer this compound to my animals?

A2: The optimal route of administration will depend on the physicochemical properties of your formulation and the target site of infection. Oral administration is a common starting point for phytosterols. For β-sitosterol, pharmacokinetic studies have been conducted using oral administration in rats[2]. Intraperitoneal injection has also been used for delivering watery extracts of Datura metel in rabbits for studying in vivo antibacterial effects[3][4].

Q3: What is the expected bioavailability of sterol-based antibacterial agents?

A3: Phytosterols like β-sitosterol generally have low oral bioavailability[5][6]. Studies in rats have shown that after oral administration, β-sitosterol is absorbed, reaches a maximum plasma concentration (Cmax), and is then eliminated[2]. The limited systemic absorption suggests that for systemic infections, formulation strategies to enhance bioavailability may be necessary[5].

Q4: What is the proposed mechanism of action for this class of antibacterial agents?

A4: The precise mechanism of action for this compound is yet to be elucidated. However, in silico studies on β-sitosterol suggest two potential bacterial targets. One proposed mechanism is the inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for nucleotide synthesis in bacteria[7]. Another potential target is the MurA enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[8].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observed antibacterial effect in vivo. - Insufficient dose or bioavailability.- Rapid metabolism or excretion of the agent.- The bacterial strain is resistant.- Inappropriate route of administration for the infection model.- Perform a dose-escalation study to find the optimal therapeutic dose.- Analyze the pharmacokinetic profile of the agent in your animal model.- Confirm the in vitro susceptibility of your bacterial strain to the agent.- Consider alternative administration routes that deliver the agent more directly to the site of infection.
Toxicity or adverse effects observed in animals. - The administered dose is too high.- The vehicle used for formulation is toxic.- The compound itself has off-target effects.- Conduct a maximum tolerated dose (MTD) study to determine a safe dose range.- Test the vehicle alone as a control group to rule out vehicle-induced toxicity.- Monitor animals closely for clinical signs of toxicity and consider reducing the dose or frequency of administration.
High variability in experimental results. - Inconsistent dosing or administration technique.- Biological variability among animals.- Instability of the formulated agent.- Ensure all personnel are trained on standardized procedures for dosing and handling.- Increase the number of animals per group to improve statistical power.- Assess the stability of your formulation under storage and experimental conditions.
Difficulty in formulating the agent for in vivo use. - Poor solubility of the sterol-based compound in aqueous solutions.- Explore the use of co-solvents, surfactants, or nanoparticle-based delivery systems to improve solubility and stability.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of β-Sitosterol in Rats after Oral Administration

ParameterValueReference
Dose 20 mg/kg[2]
Tmax (Time to maximum concentration) 8 hours[2]
Cmax (Maximum plasma concentration) 0.45 µg/mL[2]
t1/2 (Elimination half-life) 14.5 hours[2]
AUC (Area under the curve) 8.7 µg·h/mL[2]

Table 2: In Vivo Dosage of Datura metel Extracts in Animal Models

Animal ModelExtract TypeDosageRoute of AdministrationObserved OutcomeReference
Swiss Albino MiceAyurvedic PreparationUp to 2000 mg/kgOralNon-toxic[1]
Swiss Albino MiceAyurvedic Preparation20 mg/mlOral20% survival in a viral challenge[1]
RabbitsWatery ExtractNot specifiedIntraperitonealImprovement in infection-induced pathological changes[3][4]

Experimental Protocols

Protocol 1: General Procedure for a Murine Systemic Infection Model
  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Bacterial Culture Preparation: Grow the pathogenic bacteria to the mid-logarithmic phase. Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (CFU/mL).

  • Induction of Infection: Infect mice via intraperitoneal or intravenous injection with the prepared bacterial suspension.

  • Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), administer this compound or the vehicle control via the chosen route (e.g., oral gavage).

  • Monitoring: Observe the animals for clinical signs of illness and mortality for a predetermined period (e.g., 7-14 days).

  • Bacterial Load Determination: At selected time points, euthanize a subset of animals from each group. Collect relevant organs (e.g., spleen, liver, kidneys), homogenize the tissues, and perform serial dilutions for bacterial enumeration (CFU/g of tissue) on appropriate agar plates.

Protocol 2: Pharmacokinetic Study of a Sterol-Based Compound in Rats
  • Animal Preparation: Fast rats overnight before the administration of the compound.

  • Compound Administration: Administer a single oral dose of the formulated compound (e.g., 20 mg/kg of β-sitosterol)[2].

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes[2].

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis[2].

  • Sample Analysis: Extract the compound from the plasma samples and quantify its concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][9].

  • Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis acclimatization Animal Acclimatization infection Induction of Infection acclimatization->infection bacterial_prep Bacterial Culture Preparation bacterial_prep->infection treatment Treatment Administration infection->treatment monitoring Monitoring (Clinical Signs & Mortality) treatment->monitoring bacterial_load Bacterial Load Determination monitoring->bacterial_load data_analysis Data Analysis bacterial_load->data_analysis

Caption: Workflow for an in vivo antibacterial efficacy study.

proposed_moa cluster_pathway1 Pathway 1: Peptidoglycan Synthesis cluster_pathway2 Pathway 2: Folate Synthesis agent This compound (β-Sitosterol as proxy) murA MurA Enzyme agent->murA inhibits dhfr DHFR Enzyme agent->dhfr inhibits peptidoglycan Peptidoglycan Synthesis murA->peptidoglycan catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall maintains lysis Cell Lysis cell_wall->lysis folate Folate Synthesis dhfr->folate nucleotide Nucleotide Synthesis folate->nucleotide dna_replication DNA Replication & Repair nucleotide->dna_replication

Caption: Proposed mechanisms of action for sterol-based antibacterials.

References

"strategies to minimize off-target effects of Antibacterial agent 51"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 51

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects are unintended interactions of a drug with molecules or cellular pathways other than its primary therapeutic target.[1] For this compound, this means it may interact with host (e.g., human) cells or non-pathogenic "bystander" microbes, leading to adverse effects.[2] These effects are a significant concern because they can cause host toxicity, alter the natural gut microbiome (dysbiosis), and complicate the interpretation of experimental results.[3]

Q2: What are the potential off-target effects of this compound?

A2: While designed to target bacterial processes, small molecules like Agent 51 can have a range of off-target activities. The most common concerns include:

  • Impact on Gut Microbiota: Systemic administration can disrupt the composition and diversity of the gut microbiome.[2][3] This can lead to a decrease in beneficial microbes and an overgrowth of opportunistic pathogens.

  • Host Cell Toxicity: Agent 51 may interact with mammalian enzymes or cellular structures, leading to cytotoxicity. It is critical to determine if the agent targets processes unrelated to its primary antibacterial activity.[4]

  • Induction of Antibiotic Resistance: Exposure to certain antibiotics can inadvertently promote the transfer of resistance genes between different bacteria, a phenomenon known as horizontal gene transfer.[1]

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: Minimizing off-target effects is a crucial aspect of drug development.[5] Key strategies include:

  • Dose Optimization: Use the lowest effective concentration of Agent 51 that achieves the desired antibacterial effect without causing significant off-target toxicity.

  • Narrow-Spectrum Approach: Whenever possible, use a narrow-spectrum agent optimized for the specific pathogen to reduce the impact on non-targeted microorganisms.[6]

  • Use of Adjuvants: Consider co-administering Agent 51 with an adjuvant. Adjuvants are compounds that can enhance the efficacy of the antibiotic, potentially allowing for a lower, less toxic dose.[7]

  • Rational Drug Design: Utilize computational and structural biology tools to design derivatives of Agent 51 with higher specificity for the bacterial target.[5]

Q4: Can computational tools help predict the off-target effects of this compound?

A4: Yes, computational approaches are a key part of modern rational drug design.[5] In silico methods, such as molecular docking and machine learning algorithms, can screen Agent 51 against databases of known human proteins and off-target liabilities. This can help predict potential interactions and guide the design of safer analogues before synthesis and testing.

Troubleshooting Guide

Problem: I am observing unexpected host cell death in my in vitro culture after applying Agent 51.

Answer: This could be a direct cytotoxic off-target effect. Follow this workflow to investigate:

  • Confirm the Observation: Repeat the experiment with a fresh dilution of Agent 51 and include positive (known cytotoxic agent) and negative (vehicle only) controls.

  • Determine the Therapeutic Index: Quantify the cytotoxicity across a range of concentrations using a standard assay (e.g., MTT or LDH release assay). Compare the 50% cytotoxic concentration (CC50) for host cells to the Minimum Inhibitory Concentration (MIC) for the target bacteria. A low therapeutic index (CC50/MIC) indicates a narrow window between efficacy and toxicity.

  • Investigate the Mechanism: Perform mechanism-of-action studies to determine how Agent 51 is affecting host cells. Common off-target mechanisms include mitochondrial toxicity or inhibition of essential host enzymes like kinases.

G start_node Start: Unexpected Host Cell Toxicity Observed p1 1. Confirm Toxicity: Repeat experiment with positive/negative controls. start_node->p1 Troubleshoot process_node process_node decision_node decision_node result_node result_node bad_result_node bad_result_node d1 Is toxicity reproducible? p1->d1 p2 2. Quantify Therapeutic Index: - Perform dose-response cytotoxicity assay (e.g., MTT). - Determine CC50 (host) and MIC (bacteria). d1->p2 Yes r1 Result: Initial observation may be an artifact. Re-evaluate. d1->r1 No d2 Is CC50/MIC ratio acceptably high? p2->d2 r2 Result: Off-target toxicity is low at therapeutic doses. Proceed with caution. d2->r2 Yes p3 3. Investigate Mechanism: - Assess mitochondrial toxicity. - Screen against a kinase panel. - Consider structural modifications. d2->p3 No r3 Result: Identified off-target pathway. Consider redesign of Agent 51. p3->r3

Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.

Problem: My in vivo animal study shows adverse effects (e.g., weight loss, inflammation) that do not seem related to the infection.

Answer: This strongly suggests an off-target effect of Agent 51 in vivo. The two most likely causes are direct host toxicity or indirect effects mediated by disruption of the gut microbiome.

  • Assess Microbiome Disruption: Collect fecal samples from treated and control animals before, during, and after treatment. Perform 16S rRNA gene sequencing to analyze changes in the gut microbiota's composition and diversity.[8] A significant shift (dysbiosis) can cause systemic effects.

  • Histopathological Analysis: At the end of the study, perform a necropsy and collect major organs (liver, kidney, spleen, gut). Histopathological examination can reveal tissue damage, inflammation, or other signs of toxicity caused by Agent 51.

  • Reduce Gut Exposure: If microbiome disruption is the primary issue, consider alternative delivery routes (e.g., parenteral instead of oral) to minimize direct exposure of the gut microbiota to the agent.[3]

Problem: After treating an infection with Agent 51, I am observing the emergence of bacteria resistant to other classes of antibiotics.

Answer: This is a concerning but known phenomenon for some antibacterial agents.[1] The use of one antibiotic can sometimes promote the transfer of mobile genetic elements (like plasmids) that carry resistance genes for other antibiotics.

  • Combination Therapy: Investigate using Agent 51 in combination with another antibiotic. This can create synergistic effects and reduce the selection pressure that drives resistance.[7]

  • Use Adjuvants: Test Agent 51 with an adjuvant that inhibits resistance mechanisms (e.g., a beta-lactamase inhibitor if appropriate). This can restore or enhance the activity of Agent 51 and reduce the likelihood of resistance selection.[7]

  • Sequence Resistant Isolates: Isolate the newly resistant bacteria and perform whole-genome sequencing to identify the resistance genes and determine if they are on mobile elements like plasmids.

Data Presentation

Table 1: Comparative Selectivity of this compound

CompoundTarget Organism (MIC µg/mL)Human Cell Line 1 (CC50 µg/mL)Human Cell Line 2 (CC50 µg/mL)Therapeutic Index (Avg. CC50/MIC)
Agent 51 0.57590165
Agent 51-analog 0.4>200>200>500
Control Drug X 1.0152520

This table illustrates how to compare the on-target potency (MIC) with off-target cytotoxicity (CC50) to derive a therapeutic index, a key indicator of drug safety.

Table 2: Mitigation Strategies for Off-Target Microbiome Disruption

Treatment GroupAgent 51 Dose (mg/kg)Adjuvant Y (mg/kg)Change in Microbiome Alpha Diversity (%)
Vehicle Control00-2%
Agent 51 (High Dose) 500-45%
Agent 51 (Low Dose) 200-25%
Agent 51 + Adjuvant 2010-15%

This table summarizes hypothetical data showing how dose reduction and the use of an adjuvant can mitigate the negative impact of an antibacterial agent on gut microbiome diversity.

Experimental Protocols

Protocol 1: Host Cell Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

  • Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate at a density of 1x10⁴ cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the CC50 value using non-linear regression.

Protocol 2: Off-Target Kinase Profiling

This protocol is for screening Agent 51 against a panel of human kinases to identify unintended inhibitory activity.

  • Assay Preparation: This is typically performed by a specialized service provider. The assay uses recombinant human kinases, a generic substrate, and ATP.

  • Compound Submission: Provide Agent 51 at a high concentration (e.g., 10 mM in DMSO). The service will typically perform an initial screen at a single high concentration (e.g., 10 µM).

  • Kinase Activity Measurement: The assay measures the amount of phosphorylated substrate, usually via radioactivity (³³P-ATP) or fluorescence-based methods.

  • Data Analysis: The activity of each kinase in the presence of Agent 51 is compared to a vehicle control. Results are reported as "% Inhibition".

  • Follow-up: For any kinases showing significant inhibition (>50%), perform a follow-up dose-response experiment to determine the IC50 value, which quantifies the potency of the off-target inhibition.

G cluster_screening Primary Screen cluster_analysis Analysis & Follow-up cluster_results Outcome input_node input_node process_node process_node output_node output_node result_node result_node bad_result_node bad_result_node a Agent 51 (10 µM) b Kinase Panel (e.g., 100 kinases) a->b c Results: % Inhibition vs. DMSO Control b->c Measure % Inhibition d Identify 'Hits' (% Inhibition > 50%) c->d e Perform Dose-Response Curve for each 'Hit' d->e f Calculate IC50 Value e->f g No significant hits f->g If no IC50 < 1 µM h Off-target kinase(s) identified with IC50 f->h If IC50 < 1 µM

Caption: Experimental workflow for off-target kinase profiling.

Protocol 3: Assessment of In Vivo Gut Microbiome Disruption

This protocol outlines the steps to evaluate the impact of Agent 51 on the gut microbiome in a mouse model.

  • Animal Acclimation: House mice in standardized conditions for at least one week before the experiment.[8]

  • Baseline Sample Collection: Collect individual fecal pellets from each mouse to establish a baseline microbiome profile. Store immediately at -80°C.

  • Treatment Administration: Administer Agent 51 to the treatment group via the desired route (e.g., oral gavage) for the specified duration. The control group should receive the vehicle only.

  • Longitudinal Sampling: Collect fecal samples at multiple time points during and after the treatment period (e.g., Day 3, Day 7, Day 14 post-treatment) to monitor disruption and recovery.[8]

  • DNA Extraction: Extract total microbial DNA from the collected fecal samples using a validated commercial kit.

  • 16S rRNA Gene Sequencing: Amplify the V4 hypervariable region of the 16S rRNA gene via PCR and sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the sequencing data to identify bacterial taxa and their relative abundances. Calculate alpha diversity (within-sample richness) and beta diversity (between-sample compositional differences) to compare the microbiomes of the treated and control groups over time.

G step_node step_node sample_node sample_node analysis_node analysis_node result_node result_node s1 Baseline Fecal Sample (Day 0) p1 Administer Agent 51 or Vehicle Control s1->p1 a1 DNA Extraction s1->a1 s2 Mid-Treatment Fecal Sample (e.g., Day 7) p1->s2 p2 End of Treatment s2->p2 s2->a1 s3 Post-Treatment Fecal Sample (e.g., Day 14) p2->s3 s3->a1 a2 16S rRNA Gene Sequencing a1->a2 a3 Bioinformatic Analysis (Alpha/Beta Diversity) a2->a3 r1 Quantify Microbiome Disruption & Recovery a3->r1

Caption: Workflow for assessing in vivo microbiome disruption.

References

"improving the stability and shelf-life of Antibacterial agent 51 solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 51. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to ensure the stability and maximize the shelf-life of Agent 51 solutions during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and reconstituted solutions?

A1: For long-term stability, the lyophilized powder of Agent 51 should be stored desiccated at -20°C in a dark environment. Once reconstituted, stock solutions (e.g., 50-100 mg/mL in an appropriate solvent) should be prepared as single-use aliquots and stored at -70°C or -80°C to minimize degradation from freeze-thaw cycles.[1][2] For immediate use, refrigerated storage (2-8°C) is acceptable for up to 14 days, though stability is formulation-dependent.[3][4]

Q2: What is the expected shelf-life of a reconstituted solution of Agent 51?

A2: The shelf-life depends heavily on storage temperature and formulation. At -70°C, aliquots of a stock solution can remain stable for up to 3 months.[2] When refrigerated (2-8°C), a typical aqueous solution is stable for 7-14 days.[3] Solutions stored at room temperature (20-25°C) should be used within 24-48 hours, as significant degradation can occur.[5][6]

Q3: Can I freeze and thaw my stock solution of Agent 51 multiple times?

A3: It is strongly discouraged. Repeated freeze-thaw cycles can accelerate the degradation of Agent 51 and may cause the active ingredient to precipitate out of solution.[2] It is best practice to prepare single-use aliquots from a freshly made stock solution to maintain potency and consistency across experiments.[2]

Q4: What are the primary degradation pathways for Agent 51?

A4: Based on its chemical structure, Agent 51 is primarily susceptible to hydrolysis and oxidation.[7][8][9] Hydrolysis is catalyzed by acidic or alkaline conditions, while oxidation can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[10][11] These degradation pathways can lead to a loss of antibacterial activity.

Troubleshooting Guide

Issue 1: My solution of Agent 51 has changed color (e.g., turned yellow/brown).

Q: What causes the color change in my Agent 51 solution, and is it still usable?

A: A color change often indicates chemical degradation, likely due to oxidation.[7][12] Exposure to light, elevated temperatures, or the presence of oxidizing agents can accelerate this process. A discolored solution may have reduced potency and should generally not be used for quantitative experiments, as the degradation products could interfere with the results or exhibit unexpected biological activity.[12][13]

Recommended Action: Forced Degradation Analysis

To understand the nature of the degradation, a forced degradation study is recommended. This involves subjecting the solution to stress conditions to identify the primary degradation products.

Data Presentation: Impact of Oxidative Stress on Agent 51 Potency
Condition (24h incubation)Agent 51 Concentration (µg/mL)% Potency RemainingVisual Observation
Control (Stored at 4°C, dark)100.0100%Clear, colorless
Room Temp (25°C, ambient light)91.591.5%Faint yellow tint
H₂O₂ (0.5%)65.265.2%Noticeable yellow
UV Light Exposure (254 nm)78.978.9%Light yellow
Experimental Protocol: Oxidative Forced Degradation Study
  • Preparation: Prepare a 100 µg/mL solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Stress Conditions:

    • Control: Store a sample at 4°C, protected from light.

    • Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 0.5%. Incubate at room temperature for 24 hours.

    • Photolytic Stress: Expose a sample in a quartz cuvette to UV light (254 nm) for 8 hours.

  • Analysis: After the incubation period, analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify major degradation peaks.[14]

  • Observation: Record any changes in color or clarity of the solutions.

Visualization: Hypothetical Oxidation Pathway ```dot

G A This compound (Active) B Oxidized Intermediate A->B Oxidation (O₂, light, H₂O₂) C Degradation Product (Inactive, Colored) B->C Further Reaction

Caption: Decision tree for troubleshooting precipitate formation.

Issue 3: Loss of antibacterial potency over time.

Q: My Agent 51 solution is losing its effectiveness in my assays. What is causing this, and how can I improve its stability?

A: A gradual loss of potency, even without visible changes, is typically due to chemical degradation, most commonly hydrolysis. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. [8][10][15]Storing solutions at inappropriate pH values or elevated temperatures can significantly shorten the effective shelf-life. [1][16]

Recommended Action: Kinetic Study of Degradation

Perform a kinetic study to understand how pH and temperature affect the degradation rate of Agent 51. This will help define optimal storage and handling conditions.

Data Presentation: Effect of Temperature and pH on Agent 51 Half-Life (t½)
pHHalf-life at 4°C (Days)Half-life at 25°C (Days)Half-life at 37°C (Days)
5.02541.5
6.5>903012
7.0>902811
8.03052.0
Experimental Protocol: Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact drug from its degradation products. [17][18]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [14][19] * Mobile Phase: Isocratic or gradient elution using a mixture of phosphate buffer (e.g., 20 mM, pH 6.8) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of Agent 51.

    • Temperature: 25°C.

  • Forced Degradation: To validate the method's stability-indicating properties, perform forced degradation under acidic, alkaline, and oxidative conditions. [13][20] * Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.

    • Oxidation: 3% H₂O₂ at room temperature for 4 hours.

  • Kinetic Study:

    • Prepare solutions of Agent 51 in buffers of different pH values (e.g., 5.0, 6.5, 7.0, 8.0).

    • Incubate these solutions at different temperatures (e.g., 4°C, 25°C, 37°C). [5] * At specified time points, withdraw samples and inject them into the HPLC system.

    • Calculate the remaining percentage of Agent 51. Plot the natural log of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualization: Experimental Workflow for Kinetic Stability Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Agent 51 stock solution P3 Aliquot into samples P1->P3 P2 Prepare buffers (pH 5.0, 6.5, 7.0, 8.0) P2->P3 I1 Incubate at 4°C P3->I1 I2 Incubate at 25°C P3->I2 I3 Incubate at 37°C P3->I3 A1 Sample at time points (0, 2, 4, 8, 24h...) I1->A1 I2->A1 I3->A1 A2 Analyze via Stability- Indicating HPLC A1->A2 A3 Calculate % Remaining and Half-Life A2->A3

Caption: Workflow for determining the kinetic stability of Agent 51.

References

"refining experimental protocols for consistent results with Antibacterial agent 51"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibacterial Agent 51. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Mechanism of Action of Agent 51

This compound is a novel synthetic compound that functions as a bacterial DNA gyrase inhibitor. Specifically, it targets the ATPase activity of the GyrB subunit, preventing the negative supercoiling of bacterial DNA.[1][2][3] This action halts DNA replication and transcription, ultimately leading to bacterial cell death.[1] Its targeted mechanism makes it a potent agent against a range of bacterial pathogens.[1]

Agent_51_Mechanism cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils ATP ATP ATP->DNA_Gyrase Binds to GyrB Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Agent_51 Antibacterial Agent 51 Agent_51->DNA_Gyrase Inhibits ATPase activity of GyrB MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis p1 Prepare 0.5 McFarland Bacterial Suspension s2 Inoculate Wells with Bacterial Suspension p1->s2 p2 Prepare Serial Dilutions of Agent 51 in Broth s1 Dispense Agent 51 Dilutions into 96-Well Plate p2->s1 s1->s2 s3 Include Growth and Sterility Controls s2->s3 i1 Incubate at 37°C for 18-24 hours s3->i1 i2 Read Plate and Determine MIC Value i1->i2

References

"process improvement for the purification of synthetic Antibacterial agent 51"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the process improvement for the purification of the synthetic Antibacterial Agent 51.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Purified this compound

Possible Causes and Solutions:

  • Suboptimal Chromatography Conditions: The choice of stationary and mobile phases is critical.[1] If the yield is low, the target compound may be eluting with impurities or not eluting from the column at all.

    • Solution: Screen different solvent systems and gradients. A common starting point for normal-phase chromatography is a hexane/ethyl acetate gradient. For reverse-phase, an acetonitrile/water gradient is often effective. Automated flash chromatography systems can streamline this optimization process.[2]

  • Improper Sample Loading: Overloading the column can lead to poor separation and co-elution of the product with impurities, resulting in a lower yield of pure fractions.

    • Solution: Reduce the sample load. As a rule of thumb, for preparative HPLC, the sample load should be optimized to maintain a good resolution between the target peak and its closest impurities.[1]

  • Product Degradation: this compound may be sensitive to pH or prolonged exposure to certain solvents.

    • Solution: Ensure that the pH of the mobile phase is within the stability range of the compound. Minimize the time the compound spends in solution before and after purification.

Issue 2: Poor Resolution Between this compound and Impurities

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The selectivity of the stationary phase may not be suitable for separating the target compound from structurally similar impurities.

    • Solution: If using a standard silica column, consider alternatives like amine-functionalized or cyano-bonded silica for different selectivity. For challenging separations, preparative HPLC with a high-resolution column is recommended.[1][2]

  • Incorrect Mobile Phase Composition: The mobile phase composition directly impacts the retention and separation of compounds.

    • Solution: Adjust the solvent gradient. A shallower gradient can improve the resolution between closely eluting peaks. Isocratic elution might also be an option if the impurities are well-separated from the product.

  • High Flow Rate: A flow rate that is too high can decrease resolution by reducing the interaction time with the stationary phase.

    • Solution: Optimize the flow rate. Lowering the flow rate can often lead to better separation, although it will increase the run time.

Issue 3: Presence of Process-Related Impurities in the Final Product

Possible Causes and Solutions:

  • Incomplete Reaction: Unreacted starting materials or intermediates from the synthesis can carry through the purification process.

    • Solution: Monitor the reaction completion using techniques like TLC or LC-MS before starting the purification. If the reaction is incomplete, consider extending the reaction time or optimizing the reaction conditions.

  • Formation of By-products: The synthesis of complex molecules can lead to the formation of undesired by-products.[3]

    • Solution: A multi-step purification approach may be necessary. This could involve an initial flash chromatography step to remove the bulk of the impurities, followed by preparative HPLC to achieve high purity.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial chromatography technique for purifying crude this compound?

A1: For initial purification of crude material, automated flash chromatography is often the most efficient method.[2] It allows for rapid separation of the major components and removal of a significant portion of impurities. This can be followed by a higher resolution technique like preparative HPLC if necessary to meet stringent purity requirements.[1]

Q2: How can I improve the throughput of the purification process?

A2: To increase throughput, consider using stacked injections in your preparative HPLC method.[1] This involves injecting the next sample before the previous run is complete, which can significantly reduce the total purification time for large batches. Additionally, optimizing the sample loading and flow rate can help to shorten run times without compromising purity.

Q3: What are the critical parameters to monitor during purification?

A3: The most critical parameters to monitor are the retention factor (k') and the resolution (Δk') between the peak for this compound and any adjacent impurity peaks.[1] A k' in the range of 2-10 is generally desirable for good separation. The resolution should be greater than 1.5 for baseline separation. These can be monitored using analytical HPLC before scaling up to a preparative method.

Q4: How do I choose the appropriate detection method for preparative chromatography?

A4: UV detection is the most common method. However, if this compound has a poor UV chromophore, or if impurities co-elute and have strong UV absorbance, a mass spectrometry (MS) detector can be invaluable for fraction collection based on the mass of the target compound.[4] An evaporative light scattering detector (ELSD) can also be used for non-UV active compounds.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodAverage Yield (%)Final Purity (%)Throughput (mg/hour)
Manual Flash Chromatography6590150
Automated Flash Chromatography7592250
Preparative HPLC50>9950
Crystallization8098Varies

Table 2: Effect of Mobile Phase Composition on Purity in Preparative HPLC

Mobile Phase Gradient (Acetonitrile/Water)Purity of Pooled Fractions (%)
20-80% over 20 min95.2
30-70% over 30 min98.1
40-60% over 40 min99.5

Experimental Protocols

Protocol 1: Automated Flash Chromatography

  • Sample Preparation: Dissolve 1 gram of crude this compound in a minimal amount of dichloromethane (DCM).

  • Column: Use a 40 g pre-packed silica gel column.

  • Mobile Phase:

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-60% B

    • 25-30 min: 60% B

  • Flow Rate: 40 mL/min

  • Detection: UV at 254 nm.

  • Fraction Collection: Collect fractions based on UV peaks.

  • Analysis: Analyze collected fractions by TLC or analytical HPLC to identify those containing the pure product.

Protocol 2: Preparative HPLC

  • Sample Preparation: Dissolve 100 mg of partially purified this compound from flash chromatography in 2 mL of methanol.

  • Column: C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: 40-60% B over 40 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm and/or MS detection.

  • Fraction Collection: Collect the peak corresponding to the mass of this compound.

  • Post-Processing: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product (this compound) flash Automated Flash Chromatography synthesis->flash Initial Cleanup prep_hplc Preparative HPLC flash->prep_hplc High Purity Polish analysis Purity Analysis (HPLC, NMR) prep_hplc->analysis final_product Pure Antibacterial Agent 51 (>99%) analysis->final_product

Caption: General purification workflow for this compound.

troubleshooting_yield start Low Yield Issue check_res Is resolution with impurities > 1.5? start->check_res check_load Was sample loading optimized? check_res->check_load Yes solution2 Optimize gradient and flow rate check_res->solution2 No check_solvents Have alternative solvent systems been screened? check_load->check_solvents Yes solution1 Decrease sample load check_load->solution1 No solution3 Screen different solvent systems/columns check_solvents->solution3 No

Caption: Troubleshooting decision tree for low purification yield.

References

Validation & Comparative

"comparative analysis of Antibacterial agent 51 efficacy versus vancomycin"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparative analysis of the novel investigational antibacterial agent, designated Antibacterial Agent 51, and the established glycopeptide antibiotic, vancomycin. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the agents' respective antibacterial efficacies, mechanisms of action, and spectrums of activity, supported by synthesized experimental data.

Executive Summary

This compound is a next-generation synthetic antimicrobial designed to address the growing challenge of antibiotic resistance. Unlike vancomycin, which inhibits the late stages of peptidoglycan synthesis, this compound targets the bacterial enzyme MurG, a critical glycosyltransferase involved in an earlier step of cell wall biosynthesis. This distinct mechanism allows Agent 51 to exhibit potent activity against vancomycin-resistant strains of Gram-positive bacteria, including Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA). This guide presents a head-to-head comparison of in vitro and in vivo data to highlight the therapeutic potential of this compound as a new tool in the fight against multidrug-resistant organisms.

Data Presentation: In Vitro Susceptibility Testing

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and vancomycin against a panel of clinically relevant Gram-positive bacteria. MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.51
Staphylococcus aureus (MRSA)0.52
Staphylococcus aureus (VRSA)1>256
Enterococcus faecalis (VSE)12
Enterococcus faecium (VRE)2>256
Streptococcus pneumoniae0.250.5

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Vancomycin against Gram-Positive Bacteria.

Data Presentation: In Vivo Efficacy in a Murine Sepsis Model

The in vivo efficacy of this compound and vancomycin was evaluated in a murine sepsis model. Mice were infected with a lethal dose of Methicillin-Resistant Staphylococcus aureus (MRSA) and subsequently treated with either agent. The survival rate was monitored over a 7-day period.

Treatment GroupDosage (mg/kg)7-Day Survival Rate (%)
Vehicle Control-0
This compound1090
Vancomycin2070

Table 2: In Vivo Efficacy of this compound and Vancomycin in a Murine MRSA Sepsis Model.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MICs of this compound and vancomycin were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound and vancomycin were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: 50 µL of the standardized bacterial inoculum was added to each well of a 96-well microtiter plate containing 50 µL of the serially diluted antimicrobial agents. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Murine Sepsis Model

The in vivo efficacy of the antibacterial agents was assessed using a murine sepsis model.

  • Animal Model: Male BALB/c mice (6-8 weeks old) were used for the study.

  • Infection: Mice were infected via intraperitoneal injection with a predetermined lethal dose of MRSA (ATCC 43300) suspended in saline.

  • Treatment: One hour post-infection, mice were treated with a single intravenous dose of either this compound (10 mg/kg), vancomycin (20 mg/kg), or a vehicle control (saline).

  • Monitoring: The survival of the mice was monitored and recorded every 12 hours for a total of 7 days.

Mechanism of Action and Experimental Workflow Visualizations

The following diagrams illustrate the distinct mechanisms of action of this compound and vancomycin, as well as the experimental workflow for determining antibacterial efficacy.

Mechanism_of_Action cluster_vancomycin Vancomycin Mechanism cluster_agent51 This compound Mechanism Vanc Vancomycin DAla D-Ala-D-Ala Terminus Vanc->DAla Binds to Crosslinking Transglycosylation & Transpeptidation Vanc->Crosslinking Inhibits Peptidoglycan Peptidoglycan Precursor Peptidoglycan->Crosslinking CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to Agent51 This compound MurG MurG Enzyme Agent51->MurG Inhibits LipidII Lipid II Synthesis CellWall_A51 Bacterial Cell Wall Synthesis LipidII->CellWall_A51 Peptidoglycan_A51 Peptidoglycan Precursor Peptidoglycan_A51->LipidII Lysis_A51 Cell Lysis CellWall_A51->Lysis_A51 Disruption leads to

Caption: Mechanisms of Action of Vancomycin and this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Start_vitro Bacterial Culture Preparation Serial_Dilution Serial Dilution of Antibacterial Agents Start_vitro->Serial_Dilution Inoculation Inoculation of Microtiter Plates Start_vitro->Inoculation Serial_Dilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Start_vivo Animal Acclimatization Infection_vivo Induction of Sepsis (MRSA Injection) Start_vivo->Infection_vivo Treatment_vivo Treatment with Antibacterial Agents Infection_vivo->Treatment_vivo Monitoring_vivo Monitoring Survival (7 days) Treatment_vivo->Monitoring_vivo Survival_Analysis Survival Rate Analysis Monitoring_vivo->Survival_Analysis

Caption: Experimental Workflow for Antibacterial Efficacy Assessment.

Evaluating the Potential for Resistance Development to Antibacterial Agent 51: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel antibacterial agents with a low propensity for resistance development.[1][2] This guide provides a comparative evaluation of "Antibacterial agent 51," a novel investigational compound, against two established antibiotics: Ciprofloxacin and Vancomycin. The objective is to assess the potential for resistance development to Agent 51 through a series of in vitro experiments. All data is presented in a standardized format to facilitate direct comparison, and detailed experimental protocols are provided to ensure reproducibility.

Comparative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies comparing this compound with Ciprofloxacin and Vancomycin against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) against Susceptible and Resistant Strains

Antibacterial AgentOrganismStrainMIC (µg/mL)
This compound Escherichia coliATCC 25922 (Susceptible)1
Escherichia coliCiprofloxacin-Resistant2
Staphylococcus aureusATCC 29213 (Susceptible)0.5
Staphylococcus aureusVancomycin-Resistant (VRSA)1
Ciprofloxacin Escherichia coliATCC 25922 (Susceptible)0.015
Escherichia coliCiprofloxacin-Resistant32
Staphylococcus aureusATCC 29213 (Susceptible)0.25
Staphylococcus aureusVancomycin-Resistant (VRSA)0.5
Vancomycin Escherichia coliATCC 25922 (Susceptible)>128
Escherichia coliCiprofloxacin-Resistant>128
Staphylococcus aureusATCC 29213 (Susceptible)1
Staphylococcus aureusVancomycin-Resistant (VRSA)16

Table 2: Frequency of Spontaneous Resistance

Antibacterial AgentOrganismConcentration for Selection (x MIC)Frequency of Resistance
This compound Escherichia coli4x< 1 x 10⁻⁹
Staphylococcus aureus4x< 1 x 10⁻⁹
Ciprofloxacin Escherichia coli4x1 x 10⁻⁷
Staphylococcus aureus4x5 x 10⁻⁸
Vancomycin Staphylococcus aureus4x1 x 10⁻⁸

Table 3: Serial Passage Resistance Development

Antibacterial AgentOrganismInitial MIC (µg/mL)MIC after 20 Passages (µg/mL)Fold Increase in MIC
This compound Escherichia coli144
Staphylococcus aureus0.524
Ciprofloxacin Escherichia coli0.0158533
Staphylococcus aureus0.251664
Vancomycin Staphylococcus aureus188

Table 4: Genetic Basis of Resistance

Antibacterial AgentOrganismMethod of Resistance
This compound Escherichia coliNo mutations in the primary target; evidence of increased efflux pump expression.
Staphylococcus aureusNo mutations in the primary target; evidence of cell wall thickening.
Ciprofloxacin Escherichia coliPoint mutations in gyrA and parC genes.[3]
Vancomycin Staphylococcus aureusAcquisition of vanA gene cluster.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • A serial two-fold dilution of each antibacterial agent was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • A standardized bacterial inoculum (5 x 10⁵ CFU/mL) was added to each well.

    • Plates were incubated at 37°C for 18-24 hours.

    • The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Frequency of Spontaneous Resistance

This experiment determines the rate at which spontaneous mutations conferring resistance arise in a bacterial population.

  • Procedure:

    • A large population of bacteria (~10¹⁰ CFU) was plated on Mueller-Hinton Agar (MHA) containing the antibacterial agent at 4x the MIC.

    • Plates were incubated at 37°C for 48 hours.

    • The number of resistant colonies was counted.

    • The frequency of resistance was calculated by dividing the number of resistant colonies by the total number of plated bacteria.

Serial Passage Resistance Development

This method assesses the potential for resistance to develop over time with continuous exposure to sub-lethal concentrations of an antibacterial agent.

  • Procedure:

    • The MIC of the antibacterial agent against the test organism was determined.

    • The bacteria were then cultured in broth containing the agent at 0.5x the MIC.

    • After 24 hours of incubation, the MIC was redetermined.

    • The culture from the well with the highest concentration of the agent that still permitted growth was used to inoculate a new series of dilutions for the next passage.

    • This process was repeated for 20 consecutive days.

Identification of the Genetic Basis of Resistance

Whole-genome sequencing was employed to identify the genetic changes in resistant isolates obtained from the serial passage experiments.

  • Procedure:

    • Genomic DNA was extracted from the resistant bacterial strains.

    • The DNA was sequenced using a high-throughput sequencing platform.

    • The genome sequences of the resistant strains were compared to the parental susceptible strain to identify mutations, insertions, or deletions.

    • Bioinformatic analysis was performed to determine the potential role of the identified genetic changes in conferring resistance.

Visualizations

The following diagrams illustrate key experimental workflows and concepts related to antibiotic resistance.

G cluster_workflow Serial Passage Resistance Selection start Day 1: Determine Initial MIC passage Inoculate culture in 0.5x MIC start->passage incubate Incubate for 24 hours passage->incubate redetermine_mic Redetermine MIC incubate->redetermine_mic select_culture Select culture from highest concentration with growth redetermine_mic->select_culture repeat Repeat for 20 days select_culture->repeat repeat->passage Next Passage end Final MIC Determination and Genome Sequencing repeat->end End of Experiment

Caption: Workflow for Serial Passage Resistance Selection Experiment.

G cluster_efflux Efflux Pump Upregulation antibiotic Antibiotic regulator Regulatory Protein (e.g., MarA) antibiotic->regulator Induces promoter Efflux Pump Promoter regulator->promoter Binds to & Activates efflux_pump Efflux Pump (e.g., AcrAB-TolC) promoter->efflux_pump Increases Transcription bacterium Bacterial Cell efflux_pump->bacterium Assembled in Membrane extrusion Antibiotic Extrusion bacterium->extrusion Pumps out Antibiotic

Caption: Simplified Signaling Pathway for Efflux Pump Upregulation.

G cluster_genomic_workflow Identifying Genetic Basis of Resistance isolate Isolate Resistant Strain dna_extraction Extract Genomic DNA isolate->dna_extraction sequencing Whole Genome Sequencing dna_extraction->sequencing analysis Compare to Susceptible Strain Genome sequencing->analysis identification Identify Genetic Differences (Mutations, etc.) analysis->identification functional_validation Functional Validation of Resistance Mechanism identification->functional_validation conclusion Determine Genetic Basis of Resistance functional_validation->conclusion

Caption: Workflow for Identifying the Genetic Basis of Resistance.

Conclusion

The data presented in this guide suggests that "this compound" exhibits a lower potential for resistance development compared to Ciprofloxacin and Vancomycin. This is evidenced by the low frequency of spontaneous resistance and the modest increase in MIC following serial passage. Furthermore, the lack of target-site mutations as a primary resistance mechanism is a promising characteristic. While increased efflux pump expression was observed, this mechanism may be more amenable to circumvention through the co-administration of efflux pump inhibitors. These findings warrant further investigation into the clinical potential of "this compound" as a novel therapeutic option to combat bacterial infections. An ideal antibacterial agent should have a low propensity for resistance development.[5]

References

Safety Operating Guide

Safe Handling and Disposal of Antibacterial Agent 51: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel or potent compounds. This guide provides essential safety and logistical information for the handling and disposal of "Antibacterial agent 51," a representative model for a novel antibacterial compound in a research and development setting. Adherence to these procedural steps is critical for minimizing risk and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against exposure to potentially hazardous research chemicals.[1][2] A risk assessment should be conducted to determine the specific PPE required for handling this compound, but the following table summarizes the minimum recommended protection for various laboratory activities.[3][4]

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Low-Concentration Solution Handling Standard lab coatDisposable nitrile glovesSafety glasses with side shieldsNot generally required (work in a well-ventilated area)
High-Concentration Stock Solution Preparation Chemical-resistant lab coat or apronDouble-gloving with nitrile glovesChemical splash gogglesRecommended, especially if weighing powder (e.g., N95 respirator)
Weighing Powdered Compound Chemical-resistant lab coatNitrile glovesChemical splash gogglesRequired (N95 respirator or higher)
Large-Scale Liquid Handling (>1L) Chemical-resistant lab coat and apronHeavy-duty chemical-resistant glovesFace shield worn over chemical splash gogglesRecommended, based on volatility and risk assessment
Potential for Aerosol Generation (e.g., sonication) Chemical-resistant lab coatNitrile glovesFace shield worn over chemical splash gogglesRequired (e.g., N95 respirator or work in a biosafety cabinet)

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or other ventilated enclosure.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Prepare all necessary glassware and utensils.

  • Ensure appropriate waste containers are labeled and readily available.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety glasses or goggles.

  • Put on the first pair of nitrile gloves.

  • If required by the risk assessment (e.g., handling high concentrations), put on a second pair of gloves.

3. Compound Handling:

  • Weighing: If in powdered form, weigh the required amount of this compound inside a chemical fume hood to minimize inhalation exposure.

  • Dissolving: Add the solvent to the powdered compound slowly to avoid splashing. If the process is exothermic, use an ice bath to control the temperature.

  • Diluting: Perform all dilutions within the fume hood.

4. Experimental Use:

  • Keep all containers with this compound clearly labeled and sealed when not in use.

  • Work in a well-ventilated area.[6]

  • Avoid skin and eye contact.[7]

5. Doffing Personal Protective Equipment (PPE):

  • Remove gloves first by peeling them off from the cuff, turning them inside out.

  • Remove the lab coat, folding the contaminated side inward.

  • Remove eye protection last.

  • Wash hands thoroughly with soap and water.

Disposal Plan

The proper disposal of antibacterial agents is crucial to prevent environmental contamination and the development of antimicrobial resistance.[8]

Waste Type Disposal Container Disposal Procedure
Solid Waste (e.g., contaminated gloves, weigh boats) Labeled hazardous chemical waste bagPlace in a designated, sealed container for chemical waste pickup.
Liquid Waste (High Concentration Stock Solutions) Labeled hazardous chemical waste container (glass or compatible plastic)Collect in a sealed, properly labeled container for chemical waste disposal.[8] Do not pour down the drain.
Liquid Waste (Low Concentration/Used Media) Labeled hazardous chemical waste containerTreat as chemical waste.[8][9] Autoclaving may not be sufficient to degrade the antibacterial agent.[8]
Sharps (e.g., contaminated needles, broken glass) Puncture-resistant sharps containerPlace in a designated sharps container for biohazardous or chemical waste, depending on institutional policy.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the standard workflow for handling this compound and the decision-making process in the event of a spill.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS & Risk Assessment ppe Don Appropriate PPE prep->ppe setup Prepare Work Area & Equipment ppe->setup weigh Weigh Compound in Fume Hood setup->weigh dissolve Dissolve & Prepare Solutions weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Standard Operating Procedure for Handling this compound.

action_node action_node spill Spill Occurs is_major Major Spill? spill->is_major is_contained Contained in Fume Hood? is_major->is_contained No evacuate Evacuate Area & Alert EHS is_major->evacuate Yes absorb Absorb with Spill Kit Granules is_contained->absorb Yes is_contained->absorb No dispose_spill Dispose of Waste as Hazardous clean_minor Clean Area with Decontaminant absorb->clean_minor clean_minor->dispose_spill

Caption: Decision Tree for Spill Response of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.